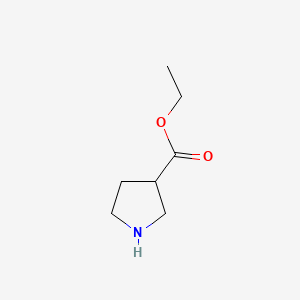

Ethyl pyrrolidine-3-carboxylate

Description

The exact mass of the compound this compound is 143.094628657 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPWWEODARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001734 | |

| Record name | Ethyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81049-27-6, 81049-29-8, 72925-15-6 | |

| Record name | (+)-Ethyl 3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81049-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Ethyl 3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81049-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl pyrrolidine-3-carboxylate chemical properties and structure

An In-Depth Technical Guide to Ethyl Pyrrolidine-3-Carboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies of this compound. We will delve into its stereochemistry, reactivity, and spectroscopic characterization, offering field-proven insights for its application in drug discovery and development. The document is structured to provide both foundational knowledge and advanced concepts, making it a valuable resource for researchers at all levels.

Core Chemical and Physical Properties

This compound is most commonly available and utilized as its hydrochloride salt to improve its stability and handling characteristics.[1] The salt form enhances aqueous solubility, a key consideration for many biological and synthetic applications.[1]

General Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ · HCl | [2][3] |

| Molecular Weight | 179.64 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 17-42 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| CAS Number | 80028-44-0 | [2][3] |

Solubility

The solubility of this compound hydrochloride is a critical parameter for its application in both synthetic and biological contexts.

-

Aqueous Systems: The hydrochloride salt form significantly improves water solubility compared to the free base.[1] The protonated pyrrolidine nitrogen at physiological pH enhances its hydrophilic character.[1]

-

Organic Solvents: The compound exhibits good solubility in a range of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, acetone, and chlorinated solvents like dichloromethane and chloroform.[1] This versatility is attributed to the balanced hydrophilic-lipophilic nature of the pyrrolidine ring.[1]

Molecular Structure and Stereochemistry

The structure of this compound features a five-membered saturated nitrogen-containing ring (pyrrolidine) with an ethyl ester substituent at the 3-position.

Structural Formula

Caption: 2D structure of this compound.

Stereochemistry: The Significance of Chirality

The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, meaning this compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

-

Importance in Drug Development: The specific three-dimensional arrangement of atoms in a chiral molecule is often critical for its biological activity.[4] Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4]

-

(R)-Ethyl Pyrrolidine-3-Carboxylate: This enantiomer is a valuable chiral building block, particularly in the synthesis of compounds targeting the central nervous system and enzyme inhibitors.[4] Its defined stereochemistry can lead to enhanced binding affinity and selectivity for specific biological targets.[4]

-

(S)-Ethyl Pyrrolidine-3-Carboxylate: The (S)-enantiomer also serves as a key chiral precursor in various synthetic endeavors.

The ability to selectively synthesize or separate these enantiomers is of paramount importance in the pharmaceutical industry.

Synthesis and Reactivity

Several synthetic routes have been established for the preparation of this compound and its derivatives.

General Synthetic Approaches

-

Direct Esterification: A straightforward method involves the reaction of pyrrolidine-3-carboxylic acid with ethanol in the presence of an acid catalyst.[1]

-

From 3-Chloropropanoic Acid: Another approach involves the reaction of 3-chloropropanoic acid with ethylamine.[1]

-

Asymmetric Synthesis: Enantiomerically pure forms can be synthesized using chiral catalysts or by starting from chiral precursors.[4] A notable strategy is the chiral phosphoric acid (CPA)-catalyzed intramolecular aza-Michael addition.[4]

Caption: Key synthetic routes to this compound.

Reactivity and Functionalization

The presence of a secondary amine and a reactive ester group makes this compound a versatile intermediate for further chemical modifications.

-

N-Functionalization: The secondary amine of the pyrrolidine ring can readily undergo reactions such as alkylation, acylation, and protection (e.g., with a Boc group).

-

Ester Modification: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.

-

Transesterification: The compound can react with other alcohols to form different esters.[1]

These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of complex molecules.

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Key signals include those for the ethyl group (a triplet and a quartet) and the protons on the pyrrolidine ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. Characteristic peaks include the carbonyl carbon of the ester and the carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this compound is a key starting material for the synthesis of many pharmaceutical agents.

A Versatile Chiral Building Block

This compound, particularly its enantiomerically pure forms, is a valuable chiral building block in the synthesis of a wide range of biologically active compounds.[1][4] Its utility spans the development of therapeutics for various diseases.

Examples of Therapeutic Areas

Derivatives of this compound have shown potential in several therapeutic areas:

-

Neuroprotective Effects: Some derivatives have been investigated for their potential in neuroprotection.[1]

-

Antimicrobial Properties: Certain compounds derived from this scaffold have exhibited antimicrobial activity.[1]

-

Analgesic Activity: Preliminary studies suggest potential pain-relieving properties for some derivatives.[1]

-

Anti-inflammatory and Antiradical Activity: Specific derivatives have demonstrated anti-inflammatory and antiradical properties.[5]

Caption: Therapeutic applications of this compound derivatives.

Experimental Protocols

The following provides a generalized, illustrative protocol for a common reaction involving this compound. Note: These are representative procedures and should be adapted and optimized based on specific experimental goals and safety considerations.

Protocol: N-Boc Protection of this compound Hydrochloride

This protocol describes the protection of the secondary amine of this compound hydrochloride with a di-tert-butyl dicarbonate (Boc₂O) group.

Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve this compound hydrochloride in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Cool the solution in an ice bath and add triethylamine dropwise. The base is added to neutralize the hydrochloride and deprotonate the secondary amine.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

Conclusion

This compound is a cornerstone of modern synthetic and medicinal chemistry. Its unique combination of a chiral pyrrolidine core and versatile functional groups makes it an indispensable tool for the construction of complex molecular architectures with significant biological activity. A thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for researchers and scientists aiming to leverage this powerful building block in the development of novel therapeutics and other advanced materials.

References

-

ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. [Link]

-

PubChem. Ethyl (S)-Pyrrolidine-3-carboxylate | C7H13NO2 | CID 53488456. [Link]

Sources

A Technical Guide to the Synthesis of Ethyl Pyrrolidine-3-carboxylate from Glycine Ethyl Ester

Introduction

Ethyl pyrrolidine-3-carboxylate is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid five-membered ring structure serves as a key scaffold in a variety of pharmacologically active compounds, including antiviral agents, central nervous system drugs, and enzyme inhibitors. The ability to synthesize this molecule efficiently from simple, readily available starting materials is of paramount importance. This guide provides an in-depth, technically-grounded methodology for the synthesis of this compound commencing from glycine ethyl ester, a fundamental amino acid derivative. The presented synthetic strategy is designed for robustness and scalability, relying on well-established, high-yielding chemical transformations.

Overall Synthetic Strategy

The transformation of the linear glycine ethyl ester into the cyclic this compound presents a unique challenge: the ester functionality must be relocated from the C2 position of the starting material to the C3 position of the final product. Our proposed synthetic route achieves this through a logical four-step sequence, beginning with the construction of a linear diester precursor, followed by a key ring-forming reaction, and concluding with a selective reduction. This pathway is designed to be efficient and to proceed through characterizable intermediates, ensuring process control and reproducibility.

The overall workflow is summarized below:

-

Michael Addition: Construction of a linear diester by reacting glycine ethyl ester with ethyl acrylate.

-

Dieckmann Condensation: Intramolecular cyclization of the diester to form the core pyrrolidine ring, yielding a 4-oxo-pyrrolidine intermediate.[1][2]

-

Thioacetalization: Protection of the ketone as a thioketal, a necessary step to enable selective reduction under conditions compatible with the ester group.

-

Desulfurization: Reductive removal of the thioketal to yield the final target molecule.

Caption: High-level overview of the four-step synthesis.

Part 1: Synthesis of the Diester Precursor via Michael Addition

Mechanism and Rationale

The first step involves the construction of the carbon backbone required for cyclization. This is achieved through a Michael addition (or conjugate addition) reaction. The nitrogen atom of glycine ethyl ester acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. This reaction is highly efficient and forms the crucial C-N bond, extending the carbon chain to create the 1,6-diester precursor necessary for the subsequent Dieckmann condensation. The reaction typically proceeds without a catalyst at slightly elevated temperatures, although a mild base can be used to accelerate the process. The choice to run the reaction neat or in a polar aprotic solvent depends on the scale and desired reaction kinetics.

Detailed Experimental Protocol

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine ethyl ester (1.0 eq).

-

With stirring, add ethyl acrylate (1.1 eq) to the flask.

-

Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude product, ethyl N-(2-ethoxycarbonylethyl)glycinate, is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding a colorless oil.

Data Presentation: Precursor Synthesis

| Parameter | Value |

| Product Name | Ethyl N-(2-ethoxycarbonylethyl)glycinate |

| Molecular Formula | C9H17NO4 |

| Molecular Weight | 203.24 g/mol |

| Typical Yield | 85-95% |

| Appearance | Colorless Oil |

| Boiling Point | ~110-115 °C at 1 mmHg |

Part 2: Ring Formation via Intramolecular Dieckmann Condensation

Mechanism and Rationale

The Dieckmann condensation is a powerful intramolecular reaction used to form five- or six-membered rings from diesters.[3] In this synthesis, it serves as the key ring-forming step. The reaction is catalyzed by a strong base, typically sodium ethoxide (NaOEt), which is chosen to match the ethyl ester groups, thereby preventing transesterification side reactions.

The mechanism involves the deprotonation of a carbon atom alpha to one of the carbonyl groups, creating an enolate nucleophile.[2][4] The diester precursor has two possible sites for deprotonation. Regioselectivity is critical. Deprotonation of the α-carbon of the propionate moiety is favored, and the resulting enolate attacks the carbonyl group of the glycine moiety. This specific cyclization pathway leads to the desired five-membered ring and, after acidic workup, yields ethyl 4-oxopyrrolidine-3-carboxylate. The final acidic workup is necessary to neutralize the base and protonate the enolate product.[1]

Caption: Key mechanistic steps of the Dieckmann condensation.

Detailed Experimental Protocol

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol in a three-neck flask under an inert atmosphere (N2 or Ar).

-

Cool the sodium ethoxide solution to 0 °C in an ice bath.

-

Add the diester precursor, ethyl N-(2-ethoxycarbonylethyl)glycinate (1.0 eq), dropwise to the cooled NaOEt solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the mixture back to 0 °C and quench the reaction by slowly adding aqueous hydrochloric acid until the pH is ~5-6.

-

The ethanol is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel to afford pure ethyl 4-oxopyrrolidine-3-carboxylate.

Data Presentation: Pyrrolidinone Intermediate

| Parameter | Value |

| Product Name | Ethyl 4-oxopyrrolidine-3-carboxylate |

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| Typical Yield | 70-80% |

| Appearance | Pale Yellow Oil or Low-Melting Solid |

Part 3: Reduction of the Pyrrolidinone Intermediate

Strategy and Rationale

The final stage of the synthesis requires the reduction of the ketone at the C4 position to a methylene (CH2) group. Standard ketone reduction methods present challenges. The Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using a zinc-mercury amalgam in strong acid) are incompatible with the ester functionality, which would be hydrolyzed under these harsh conditions.

Therefore, a milder, two-step protection-reduction strategy is employed. The ketone is first converted into a thioacetal (or thioketal), which is a stable protecting group. This thioacetal is then cleanly reduced to the methylene group using desulfurization with Raney Nickel. This sequence is highly effective for the deoxygenation of ketones in the presence of sensitive functional groups like esters.

Step 3a: Thioacetalization

-

Dissolve the keto-ester intermediate, ethyl 4-oxopyrrolidine-3-carboxylate (1.0 eq), in a suitable solvent like dichloromethane.

-

Add 1,2-ethanedithiol (1.2 eq) to the solution.

-

Cool the mixture to 0 °C and add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF3·OEt2, 0.1 eq), dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude thioketal is often used directly in the next step without further purification.

Step 3b: Desulfurization

-

Dissolve the crude thioketal intermediate in ethanol.

-

Add a slurry of activated Raney Nickel (a significant excess by weight, typically 5-10 times the weight of the substrate) to the solution. Caution: Raney Nickel is pyrophoric and must be handled with care as a slurry in water or ethanol.

-

Heat the mixture to reflux with vigorous stirring for 6-12 hours. The progress of the desulfurization can be monitored by GC-MS.

-

After completion, cool the mixture and carefully filter it through a pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product is purified by vacuum distillation or column chromatography to yield the final product, this compound, as a colorless liquid.

Data Presentation: Final Product

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| Typical Yield (from thioketal) | 75-85% |

| Appearance | Colorless Liquid |

| Boiling Point | ~80-85 °C at 10 mmHg |

Summary and Conclusion

This guide has detailed a robust and logical four-step synthesis for producing this compound from the simple starting material, glycine ethyl ester. The pathway leverages a series of fundamental and reliable organic reactions, including a Michael addition, a regioselective Dieckmann condensation for ring formation, and a mild, ester-compatible ketone reduction sequence. Each step proceeds with good to excellent yields, resulting in an overall efficient synthesis of this valuable heterocyclic building block. The protocols provided are designed to be reproducible and scalable, offering a practical solution for researchers and professionals in the field of drug development and organic synthesis.

References

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [5][6][7]

-

Dieckmann Condensation. Wikipedia. [1]

-

Dieckmann Condensation. ResearchGate. [8]

-

Reductive Amination | Synthesis of Amines. YouTube. [9]

-

Dieckmann Condensation. J&K Scientific LLC. [4]

-

Dieckmann Condensation. Organic Chemistry Portal. [2]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. PubMed Central. [10]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health. [11]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [12]

-

Reductive Amination & Amide Synthesis. YouTube. [13]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [3]

Sources

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Physical and chemical properties of Ethyl pyrrolidine-3-carboxylate hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Pyrrolidine-3-Carboxylate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound Hydrochloride, a significant heterocyclic compound utilized in medicinal chemistry and organic synthesis. As a derivative of pyrrolidine-3-carboxylic acid, this molecule serves as a versatile chiral building block for the development of complex chemical entities and active pharmaceutical ingredients (APIs).[1][2] This document delves into the core physical and chemical properties, spectroscopic profile, synthesis methodologies, and analytical procedures pertinent to the compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent's characteristics and handling.

Compound Identification and Structure

This compound hydrochloride is the hydrochloride salt of the ethyl ester of pyrrolidine-3-carboxylic acid.[1] The presence of a pyrrolidine ring, a secondary amine, and an ester functional group within a single molecule makes it a valuable intermediate.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base.[1]

Table 1: Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound hydrochloride | N/A |

| Synonyms | Pyrrolidine-3-carboxylic acid ethyl ester hydrochloride, DL-beta-Proline ethyl ester hydrochloride | [3][4] |

| CAS Number | 80028-44-0 | [3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [3] |

| Canonical SMILES | Cl.CCOC(=O)C1CCNC1 | [3] |

| InChI Key | AYYKCALHTPKNOI-UHFFFAOYSA-N |[3] |

Physical and Physicochemical Properties

The physical state and solubility are critical parameters for experimental design, including reaction setup, purification, and formulation.

Physical Properties

The compound is typically a solid at room temperature and should be stored in a cool, dry environment.[3]

Table 2: Physical Property Summary

| Property | Value | Notes and Causality |

|---|---|---|

| Appearance | Solid | [3] |

| Melting Point | 17-42 °C (Racemic) | The broad range for the racemic mixture suggests impurities or hygroscopic tendencies.[1][3] |

| 230-270 °C ((R)-enantiomer) | The significantly higher melting point of the enantiomerically pure form reflects a more efficient and stable crystal lattice packing.[1] |

| Storage Temperature | 2-8°C | Recommended to ensure chemical stability and prevent degradation.[1][3] |

Solubility Profile

The solubility is dictated by the dual nature of the molecule: the hydrophilic protonated amine and the more lipophilic ethyl ester and pyrrolidine ring.

-

Aqueous Systems : The hydrochloride salt form provides partial solubility in water.[1] Its solubility is pH-dependent; at lower pH, the protonated pyrrolidine nitrogen enhances hydrophilicity.[1]

-

Organic Solvents : It exhibits good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), making it suitable for in vitro biological assays.[1] It also dissolves readily in ethanol, acetone, and chlorinated solvents like dichloromethane.[1] This versatility is due to the balanced hydrophilic-lipophilic character of the pyrrolidine scaffold.[1]

Chemical Properties and Reactivity

Stability

The thermodynamic stability of the compound is enhanced by the ionic interactions between the protonated pyrrolidine nitrogen and the chloride ion, which contributes to improved crystalline stability.[1] It is chemically stable under the recommended storage conditions (2-8°C in a sealed container), with the electron-donating nature of the pyrrolidine ring helping to stabilize the ester functionality against hydrolysis.[1]

Reactivity

The molecule possesses two primary reactive sites: the secondary amine of the pyrrolidine ring and the ethyl ester group. This dual functionality is the basis for its utility as a synthetic building block.

-

N-Functionalization : The secondary amine can undergo standard reactions such as N-alkylation, N-acylation, and reductive amination.

-

Ester Group Transformations : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide via aminolysis.[1] These transformations allow for extensive functionalization, making it a valuable precursor for diverse chiral molecules.[1]

Caption: Key reactive sites and potential transformations.

Synthesis and Analytical Characterization

General Synthesis Workflow

A common and direct method for synthesizing the target compound is through the Fischer esterification of pyrrolidine-3-carboxylic acid.[1] This involves reacting the parent amino acid with ethanol in the presence of a strong acid catalyst, which also serves to form the final hydrochloride salt.

Caption: General workflow for direct esterification synthesis.

Experimental Protocol: Direct Esterification

This protocol describes a representative procedure for laboratory-scale synthesis.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidine-3-carboxylic acid (1.0 eq).

-

Reagent Addition : Add anhydrous ethanol (10-20 volumes). The suspension should be stirred.

-

Catalyst Introduction : Cool the mixture in an ice bath (0°C). Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise. Causality: SOCl₂ reacts with ethanol to form HCl in situ, which acts as the catalyst for esterification and forms the hydrochloride salt. This method avoids using aqueous HCl, which could create unfavorable equilibrium conditions.

-

Reaction : Remove the ice bath and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up : Cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo.

-

Isolation : Add diethyl ether or another non-polar solvent to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. A standard workflow involves multiple spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Functional Group | Expected Signal |

|---|---|---|

| ¹H NMR | -O-CH₂ -CH₃ (Ethyl) | Quartet, ~4.1-4.3 ppm |

| -O-CH₂-CH₃ (Ethyl) | Triplet, ~1.2-1.4 ppm | |

| Pyrrolidine Ring Protons | Complex multiplets, ~2.0-3.5 ppm | |

| N-H ₂⁺ (Ammonium) | Broad singlet, variable chemical shift | |

| ¹³C NMR | C =O (Ester Carbonyl) | ~170-175 ppm |

| -O-C H₂- (Ethyl) | ~60-65 ppm | |

| Pyrrolidine Ring Carbons | ~25-60 ppm | |

| IR Spectroscopy | C=O (Ester) | Strong absorption, ~1735 cm⁻¹ |

| | N-H⁺ (Ammonium) | Broad absorption, ~2400-3000 cm⁻¹ |

Note: Specific chemical shifts can vary based on the solvent and concentration.[5]

Caption: Standard workflow for analytical characterization.

Applications in Research and Drug Development

This compound hydrochloride is a strategically important intermediate with diverse applications.

-

Chiral Building Block : The enantiomerically pure forms of the compound are highly valuable as chiral synthons.[1] The pyrrolidine scaffold is a common motif in many biologically active molecules and pharmaceuticals.[6]

-

Drug Development : It serves as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value.[1] Its derivatives have been investigated for antimicrobial, neuroprotective, and analgesic properties.[1]

-

Biochemical Research : The compound can be used as a tool to study enzyme interactions and metabolic pathways.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This information is derived from Safety Data Sheets (SDS).

-

Hazards : The compound is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and appropriate clothing.[7][8] Use only in a well-ventilated area or under a fume hood.[7]

-

First Aid :

-

Skin Contact : Wash with plenty of water. If irritation occurs, seek medical attention.[7]

-

Eye Contact : Immediately rinse with water for several minutes. Remove contact lenses if present and continue rinsing. Seek immediate medical help.[7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical help.[7]

-

-

Storage : Store locked up in a well-ventilated place with the container tightly closed.[7] The recommended storage temperature is between 2-8°C.[1][3]

Conclusion

This compound hydrochloride is a foundational building block in modern organic and medicinal chemistry. Its well-defined physical properties, predictable chemical reactivity, and straightforward synthesis make it an indispensable tool for researchers. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory and in the development of novel chemical entities.

References

- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

-

CID 161290137 | C16H30N2O4. PubChem. [Link]

-

This compound hydrochloride. LookChem. [Link]

-

Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate. Grandsun. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

-

1-Ethylpyrrolidine | C6H13N. PubChem. [Link]

Sources

- 1. Buy this compound hydrochloride | 80028-44-0 [smolecule.com]

- 2. fuaij.com [fuaij.com]

- 3. This compound 97 80028-44-0 [sigmaaldrich.com]

- 4. This compound hydrochloride|lookchem [lookchem.com]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl Pyrrolidine-3-Carboxylate Hydrochloride (CAS 80028-44-0)

This guide provides a comprehensive technical overview of Ethyl Pyrrolidine-3-Carboxylate Hydrochloride (CAS No. 80028-44-0), a versatile heterocyclic building block pivotal in contemporary drug discovery and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven handling protocols, and strategic applications to empower your research and development endeavors.

Core Identity and Chemical Profile

This compound hydrochloride is the hydrochloride salt of the ethyl ester of pyrrolidine-3-carboxylic acid. The presence of a secondary amine, an ester functional group, and a chiral center (in its enantiomeric forms) makes it a highly valuable and versatile precursor in synthetic programs.[1] The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous and polar protic solvents compared to the free base.[1]

Molecular and Structural Data

A summary of the key identifiers and structural information for this compound is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 80028-44-0 | |

| IUPAC Name | This compound;hydrochloride | |

| Synonyms | Pyrrolidine-3-carboxylic acid ethyl ester HCl, DL-beta-Proline ethyl ester HCl | [2] |

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | |

| SMILES | CCOC(=O)C1CCNC1.Cl | |

| InChI Key | AYYKCALHTPKNOI-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, formulating solutions, and ensuring proper storage. The data below represents the racemic mixture (CAS 80028-44-0). It is crucial to note that the enantiomerically pure forms exhibit significantly different melting points, highlighting the impact of stereochemistry on the crystal lattice energy.[1] For instance, the (S)-enantiomer has a reported melting point of 230-260 °C.[3]

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 17-42 °C | |

| Storage Temperature | 2-8°C, in a dry, well-ventilated, and sealed container | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, acetone, and chlorinated solvents. Partially soluble in water. | [1] |

| Calculated LogP | 0.5808 | [4] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [4] |

Safety, Handling, and Storage Protocols

Adherence to rigorous safety protocols is paramount when handling any chemical reagent. This compound hydrochloride is classified as an irritant.

Hazard Identification and GHS Classification

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]

-

Signal Word: Danger

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

Recommended Handling and Personal Protective Equipment (PPE)

Expertise-Driven Insight: The hydrochloride salt can be hygroscopic. Handling should be performed in a controlled environment with low humidity or under an inert atmosphere where possible to maintain sample integrity.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved particulate respirator is recommended.

-

Storage and Stability

The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. The ionic nature of the hydrochloride salt contributes to its crystalline stability.[1]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

In Case of Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis and analytical characterization is crucial for quality assessment and for researchers who may wish to produce derivatives.

Representative Synthesis Protocol: Fischer Esterification

The most direct synthetic route is the Fischer esterification of pyrrolidine-3-carboxylic acid. The following is an authoritative, field-proven protocol.

Causality Behind Experimental Choices:

-

Ethanol as Solvent and Reagent: Using ethanol in excess serves as both the nucleophile and the reaction solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle.

-

Acid Catalyst: A strong acid like HCl (often introduced as thionyl chloride or HCl gas) is required to protonate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The HCl also protonates the pyrrolidine nitrogen, preventing it from acting as a competing nucleophile.

-

Reflux Conditions: The reaction requires heat to overcome the activation energy barrier. Refluxing ensures a constant, controlled reaction temperature at the boiling point of the solvent.

-

Removal of Solvent in Vacuo: This is a standard and efficient method for removing the excess ethanol and volatile byproducts, leaving the non-volatile salt product.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (10-20 volumes) to the flask. Cool the suspension in an ice bath (0°C).

-

Catalyst Introduction: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Alternative: Bubble dry HCl gas through the suspension. The reaction is exothermic and will generate HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid or oil is the crude this compound Hydrochloride. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or used directly if purity is sufficient.

Caption: Fischer Esterification Workflow for Synthesis.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the compound. While specific spectra for this exact CAS number are not widely published in peer-reviewed literature, the expected spectroscopic features can be reliably predicted.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. A researcher analyzing this compound should expect the following signals.

-

¹H NMR (Expected Signals):

-

~1.3 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent -CH₂- group.

-

~4.2 ppm (quartet, 2H): The -OCH₂- protons of the ethyl group, split by the adjacent -CH₃ group.

-

~2.2-2.4 ppm (multiplet, 2H): The C4 protons of the pyrrolidine ring.

-

~3.2-3.6 ppm (multiplet, 5H): The C2, C3, and C5 protons of the pyrrolidine ring, often overlapping.

-

~9.0-10.0 ppm (broad singlet, 2H): The two N-H protons of the protonated amine (as the hydrochloride salt), which may exchange with solvent protons.

-

-

¹³C NMR (Expected Signals):

-

~14 ppm: The ethyl -CH₃ carbon.

-

~61 ppm: The ethyl -OCH₂- carbon.

-

~30-45 ppm (multiple signals): The C3 and C4 carbons of the pyrrolidine ring.

-

~45-55 ppm (multiple signals): The C2 and C5 carbons of the pyrrolidine ring (adjacent to the nitrogen).

-

~172 ppm: The ester carbonyl carbon (C=O).

-

3.2.2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be developed for purity assessment. The following protocol serves as a robust starting point for method development.

Self-Validating System: The inclusion of a modifier (TFA or formic acid) is critical. The acidic mobile phase ensures the pyrrolidine nitrogen is consistently protonated, preventing peak tailing and yielding sharp, reproducible peaks, which is a hallmark of a trustworthy analytical method.

Exemplary HPLC Method Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for end absorption of the ester).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A:B at a concentration of ~1 mg/mL.

Applications in Research and Development

The true value of this compound Hydrochloride lies in its application as a versatile synthetic intermediate.[1] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6]

Caption: Synthetic utility and application pathways.

Scaffold for Drug Discovery

The pyrrolidine core is a key component in drugs targeting a vast range of diseases. This compound provides a starting point for generating libraries of novel molecules. By modifying the secondary amine (via N-alkylation or N-acylation) and the ester (via hydrolysis, reduction, or amidation), chemists can rapidly explore the chemical space around this scaffold to develop potent and selective therapeutic agents.[7][8] For example, derivatives of pyrrolidine carboxamides have been investigated as inhibitors of InhA from Mycobacterium tuberculosis and as potential agents for hepatocellular carcinoma.[7][9]

Chiral Building Block

Enantiomerically pure versions of this compound are powerful chiral building blocks.[1] Starting with (R)- or (S)-ethyl pyrrolidine-3-carboxylate allows for the synthesis of stereochemically defined final products, which is a critical requirement for modern pharmaceuticals where often only one enantiomer is active and the other may be inactive or even harmful.

References

-

ResearchGate. (2016). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

PubMed. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. Retrieved from [Link]

-

SpringerLink. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride (95%). Retrieved from [Link]

-

LookChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

- 1. Buy this compound hydrochloride | 80028-44-0 [smolecule.com]

- 2. This compound hydrochloride|lookchem [lookchem.com]

- 3. Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Action of Ethyl Pyrrolidine-3-Carboxylate in Organic Reactions

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, saturated structure provides an ideal three-dimensional framework for interacting with complex biological targets.[3] Ethyl pyrrolidine-3-carboxylate, a key derivative of this scaffold, has emerged as a versatile tool in organic synthesis. It functions not only as a chiral building block for constructing complex molecules but also as a potent organocatalyst for stereoselective transformations. This guide delves into the core mechanisms of action of this compound, elucidating its role in fundamental organic reactions. We will explore its function in enamine-based organocatalysis, its application in stereoselective Michael and Mannich reactions, and its utility in multicomponent reaction cascades, providing field-proven insights into the causality behind its synthetic applications.

The Pyrrolidine Scaffold: A Privileged Structure in Synthesis and Medicine

The significance of this compound is rooted in the structural and functional importance of the pyrrolidine nucleus. This five-membered nitrogen-containing heterocycle is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[4] The stereochemistry of the pyrrolidine ring is often critical for biological activity, as the specific spatial arrangement of substituents dictates the molecule's interaction with chiral biological targets like enzymes and receptors.[3]

Ethyl (R)- and (S)-pyrrolidine-3-carboxylate are valuable chiral building blocks because they possess:

-

A secondary amine, which serves as a nucleophilic center and a handle for further functionalization.[1]

-

An ethyl ester group at the 3-position, providing a site for chemical modification.

-

A defined stereocenter, which is crucial for directing the stereochemical outcome of reactions in asymmetric synthesis.[3]

As a β-amino acid derivative, its structure is distinct from the more ubiquitous α-amino acid, L-proline (pyrrolidine-2-carboxylic acid), a difference that gives rise to unique catalytic properties and stereochemical control, particularly in asymmetric catalysis.[5]

The Core Mechanism: Enamine Organocatalysis

The primary catalytic role of this compound stems from its secondary amine, which enables it to participate in enamine catalysis. This mode of action is a cornerstone of organocatalysis, allowing for the activation of aldehydes and ketones toward nucleophilic attack without the use of metals.[6][7]

The catalytic cycle can be generalized into three key steps:

-

Enamine Formation: The secondary amine of this compound reversibly reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This step involves the liberation of a water molecule.[7]

-

Nucleophilic Attack: The newly formed enamine, which is a more potent nucleophile than the starting carbonyl compound's enol or enolate, attacks an electrophile (e.g., a Michael acceptor or an imine). The stereochemistry of the pyrrolidine ring directs this attack to one face of the electrophile, thereby inducing asymmetry in the product.

-

Catalyst Regeneration: The resulting iminium ion is hydrolyzed, releasing the final product and regenerating the this compound catalyst to re-enter the cycle.

Visualizing the Enamine Catalytic Cycle

Application in Asymmetric Michael Addition Reactions

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction widely used in synthesis.[8] this compound and its derivatives can catalyze the asymmetric Michael addition of aldehydes or ketones to various Michael acceptors, such as nitro-olefins and enones, to produce chiral products with high enantioselectivity.[9][10][11]

Mechanism of Action

The reaction proceeds via the enamine cycle described previously. The key to its success is the ability of the chiral enamine to differentiate between the two faces of the Michael acceptor. The bulky pyrrolidine ring effectively shields one face of the enamine, forcing the incoming electrophile to approach from the less sterically hindered side. This controlled approach establishes the new stereocenter with high fidelity.

// Edges node_cat -> node_enamine [label=" + Propanal\n- H₂O"]; node_aldehyde -> node_enamine [style=invis]; node_enamine -> node_iminium [label=" + β-Nitrostyrene\n(Stereoselective Attack)"]; node_nitro -> node_iminium [style=invis]; node_iminium -> node_product [label=" + H₂O\n(Hydrolysis)"]; node_iminium -> node_cat [label=" Regeneration"];

// Layout {rank=same; node_cat; node_product;} {rank=same; node_aldehyde; node_nitro;} } .enddot Caption: Mechanism of an organocatalytic asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Nitroalkanes

The following is a representative protocol for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids via an organocatalytic Michael addition.[10]

-

Reaction Setup: To a solution of 4-alkyl-substituted 4-oxo-2-enoate (1.0 equiv) in a suitable solvent (e.g., Toluene), add the organocatalyst (e.g., a derivative of pyrrolidine, ~10 mol%).

-

Nucleophile Addition: Add the nitroalkane (1.5 equiv) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature) for a designated period (e.g., 24-72 hours), monitoring progress by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

-

Cyclization/Reduction: The resulting γ-nitro ester can then be subjected to reductive cyclization (e.g., using H₂ and a catalyst like Pd/C or Raney Nickel) to form the desired substituted pyrrolidine-3-carboxylate.

Data Presentation: Performance in Michael Additions

The effectiveness of this methodology is demonstrated by the high yields and excellent stereoselectivities achieved.

| Entry | Michael Acceptor | Nitroalkane | Yield (%) | ee (%) |

| 1 | Methyl 4-oxo-4-phenylbut-2-enoate | Nitromethane | 95 | 98 |

| 2 | Ethyl 4-oxo-4-phenylbut-2-enoate | Nitroethane | 92 | 96 |

| 3 | Methyl 4-methyl-4-oxopent-2-enoate | Nitromethane | 88 | 97 |

| Data synthesized from representative procedures for organocatalytic Michael additions.[10] |

Application in Asymmetric Mannich Reactions

The Mannich reaction is a three-component reaction that forms a C-C bond adjacent to a carbonyl group, yielding β-amino carbonyl compounds. This compound, as a β-amino acid derivative, offers distinct stereochemical control compared to the widely used L-proline (an α-amino acid).[5]

Mechanism and Stereochemical Control

While L-proline typically catalyzes the Mannich reaction to produce syn-diastereomers, β-amino acids like (R)-pyrrolidine-3-carboxylic acid preferentially yield the anti-diastereomers.[5] This critical difference arises from the positioning of the carboxylic acid group in the transition state.

-

With L-Proline (α-Amino Acid): The carboxylic acid at the α-position (C2) forms a rigid, hydrogen-bonded Zimmerman-Traxler-like transition state that favors a syn-selective attack.

-

With Pyrrolidine-3-Carboxylic Acid (β-Amino Acid): The carboxylic acid at the β-position (C3) leads to a more extended transition state. This arrangement minimizes steric clash by orienting the large groups away from each other, resulting in the preferential formation of the anti-product.

This ability to selectively access either the syn or anti diastereomer simply by choosing the appropriate catalyst is a powerful tool for synthetic chemists.

Comparative Performance

The choice of catalyst has a profound impact on the diastereoselectivity of the Mannich reaction.

| Catalyst | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Product |

| L-Proline | Acetone + Aldimine | >95:5 | 99 | syn |

| (R)-Pyrrolidine-3-carboxylic acid | Acetone + Aldimine | >95:5 | 98 | anti |

| Data based on comparative studies of α- and β-amino acid catalysts.[5] |

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy.[12][13] this compound is an excellent substrate for MCRs designed to synthesize complex, highly substituted pyrrolidine rings.

A prominent example is the 1,3-dipolar cycloaddition of an azomethine ylide. The secondary amine of this compound can react with an aldehyde or ketone to generate an azomethine ylide in situ. This 1,3-dipole then rapidly reacts with a dipolarophile (e.g., an activated alkene) to construct the pyrrolidine ring with multiple stereocenters in a single, highly convergent step.[14]

This strategy allows for the rapid generation of molecular diversity from simple starting materials, making it a powerful approach in drug discovery and library synthesis.[12]

Conclusion and Future Outlook

This compound is a remarkably versatile molecule in the arsenal of the modern organic chemist. Its mechanism of action is primarily centered on its ability to act as a precursor to nucleophilic enamine intermediates, enabling a wide range of powerful asymmetric transformations.

Key Mechanistic Insights:

-

As an Organocatalyst: It leverages enamine catalysis to activate carbonyl compounds, facilitating stereoselective bond formation.

-

As a β-Amino Acid Derivative: It provides complementary and often opposite stereochemical control to the more traditional α-amino acid catalysts like proline, enabling access to different diastereomers of a target molecule.

-

As a Building Block: Its inherent chirality and functional handles make it an ideal starting point for the synthesis of complex pyrrolidine-containing targets, especially through efficient multicomponent reactions.

For researchers and drug development professionals, a deep understanding of these mechanisms is crucial. It allows for the rational design of synthetic routes, the prediction of stereochemical outcomes, and the targeted synthesis of novel chemical entities with potential therapeutic value. The continued exploration of pyrrolidine-based catalysts and building blocks promises to unlock new and more efficient pathways to the medicines of tomorrow.

References

- Benchchem. (n.d.). Ethyl (R)-Pyrrolidine-3-carboxylate | 1807380-83-1.

-

D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. [Link]

- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry. [Link]

-

Pansare, S. V., & Pandya, K. (2014). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 19(11), 17736-17782. [Link]

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

-

Reddy, P. V. N., & Reddy, K. R. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(20), 5544-5547. [Link]

- ResearchGate. (n.d.). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis.

- ResearchGate. (n.d.). Michael addition of 3‐ethyl carboxylate substituted pyrazolones to 5‐alkenyl thiazolones.

- PubChem. (n.d.). Ethyl 3-(nitromethyl)pyrrolidine-3-carboxylate.

- ResearchGate. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.

- Sigma-Aldrich. (n.d.). This compound 97 80028-44-0.

-

de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5283. [Link]

- Benchchem. (n.d.). A Comparative Guide to (R)-pyrrolidine-3-carboxylic acid and L-proline in Asymmetric Catalysis.

- ResearchGate. (n.d.). (PDF) New Mechanistic Approach in the Enamine-Based Asymmetric Organocatalysis.

-

Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1265-1281. [Link]

- Wikipedia. (n.d.). Michael addition reaction.

- Chemrio. (n.d.). (r)-ethyl pyrrolidine-3-carboxylate hydrochloride.

- Chemrio. (n.d.). (s)-ethyl pyrrolidine-3-carboxylate hydrochloride.

- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Beilstein Journals. (n.d.). Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles.

- Adichemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS.

- PubChem. (n.d.). Ethyl (S)-Pyrrolidine-3-carboxylate.

- Synfacts. (2010). The Increased Reactivity of the Proline Carboxylate Derived Enamine.

- ResearchGate. (n.d.). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl Pyrrolidine-3-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl pyrrolidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this compound using modern spectroscopic techniques.

Introduction

This compound is a saturated heterocyclic compound containing a secondary amine and an ester functional group. Its structural features make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization in research and development. This guide will delve into the nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) data pertinent to this compound, providing both theoretical interpretation and practical experimental considerations.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the carboxyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (N-H) | Broad singlet | 1H | |

| H2, H5 | Multiplet | 4H | |

| H3 | Multiplet | 1H | |

| H4 | Multiplet | 2H | |

| -OCH₂CH₃ | Quartet | 2H | |

| -OCH₂CH₃ | Triplet | 3H |

Interpretation:

-

The N-H proton (H1) is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

-

The protons on the carbons adjacent to the nitrogen (H2 and H5 ) will be deshielded and are expected to appear as a multiplet.

-

The methine proton at the C3 position (H3) , being attached to a carbon bearing the ester group, will also be deshielded and will likely appear as a multiplet due to coupling with the adjacent methylene protons.

-

The protons at the C4 position (H4) will resonate as a multiplet.

-

The ethyl group will exhibit a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), arising from coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C6) | ~173 |

| -OCH₂CH₃ (C9) | ~60 |

| C2, C5 | ~46 |

| C3 | ~42 |

| C4 | ~28 |

| -OCH₂CH₃ (C10) | ~14 |

Interpretation:

-

The carbonyl carbon (C6) of the ester is the most deshielded and will appear at the downfield end of the spectrum, typically around 173 ppm.

-

The methylene carbon of the ethyl group (C9) , being attached to an oxygen atom, will be found at approximately 60 ppm.

-

The carbons adjacent to the nitrogen (C2 and C5) are expected to resonate at a similar chemical shift around 46 ppm.

-

The methine carbon at the C3 position is predicted to be around 42 ppm.

-

The C4 carbon of the pyrrolidine ring is expected to be the most shielded of the ring carbons, appearing at approximately 28 ppm.

-

The methyl carbon of the ethyl group (C10) will be the most shielded carbon in the molecule, appearing at the upfield end of the spectrum around 14 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small molecules like this compound.

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3300 - 3500 | Medium, broad |

| C-H (alkane) | Stretch | 2850 - 2960 | Medium to strong |

| C=O (ester) | Stretch | 1730 - 1750 | Strong |

| C-O (ester) | Stretch | 1150 - 1250 | Strong |

| C-N (amine) | Stretch | 1020 - 1250 | Medium |

Interpretation:

-

A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

-

The C-H stretching vibrations of the alkyl portions of the molecule will appear in the 2850-2960 cm⁻¹ region.

-

A strong, sharp absorption band between 1730-1750 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the ester functional group.

-

The C-O stretching vibration of the ester will give rise to a strong band in the 1150-1250 cm⁻¹ region.

-

The C-N stretching vibration of the amine is expected in the 1020-1250 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (Liquid Sample)

For a liquid sample like this compound, the following protocol is typically used.

-

Sample Preparation: Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, electron ionization (EI) is a common ionization technique.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 143, corresponding to the molecular weight of this compound (C₇H₁₃NO₂).

-

Key Fragment Ions: Fragmentation of the molecular ion can lead to several characteristic peaks.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Interpretation of Fragmentation:

-

Loss of the ethoxy group (-OCH₂CH₃): A peak at m/z = 98 would correspond to the loss of an ethoxy radical.

-

Loss of the entire ester group (-COOCH₂CH₃): A significant peak at m/z = 70 is expected, resulting from the loss of the ethyl carboxylate radical. This fragment corresponds to the pyrrolidine ring cation.

-

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for obtaining an EI mass spectrum.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral species.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the unambiguous identification and structural verification of this compound. The predicted data and characteristic spectral features discussed in this guide serve as a valuable reference for researchers working with this important synthetic intermediate. It is always recommended to compare experimentally obtained data with reference spectra or predicted data for confident structural assignment.

References

-

PubChem. this compound.[Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.